2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is an organic compound notable for its complex structure, which includes a benzylthio group, a methoxy group, and an acetamide moiety. Its chemical formula is with a molecular weight of approximately 329.5 g/mol. The compound is classified as a thioamide due to the presence of the sulfur atom in the benzylthio group, which plays a crucial role in its chemical reactivity and potential biological activities .
The synthesis of 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide typically involves several steps:
Industrial production may utilize continuous flow reactors and high-throughput screening to enhance efficiency and scalability.
The molecular structure of 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can be represented as follows:
InChI=1S/C19H23NO2S/c1-15-8-6-7-11-17(15)18(22-2)12-20-19(21)14-23-13-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21)
The compound features a thioether linkage (benzylthio), an acetamide functional group, and a methoxy-substituted aromatic ring, contributing to its unique properties .
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for various applications in research and industry.
The mechanism of action for 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves its interactions at the molecular level:
These interactions suggest potential applications in medicinal chemistry, particularly in drug development targeting specific biochemical pathways .
While specific data on density, boiling point, and melting point are not available, general properties include:
These properties indicate that the compound is likely to be soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics associated with the aromatic groups .
The compound has several notable applications:
These applications highlight the compound's versatility in both academic research and industrial settings .
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 98914-01-3
CAS No.: 73491-34-6